molecular formula C27H25FN4O4 B11311302 N-(4-fluorobenzyl)-N-(4-{2-[(2-methoxy-5-methylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)acetamide

N-(4-fluorobenzyl)-N-(4-{2-[(2-methoxy-5-methylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)acetamide

Cat. No.: B11311302
M. Wt: 488.5 g/mol
InChI Key: VYIUJGBQLCFNKT-UHFFFAOYSA-N
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Description

“N-(4-fluorobenzyl)-N-(4-{2-[(2-methoxy-5-methylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)acetamide” is a complex organic compound that belongs to the class of quinoxaline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(4-fluorobenzyl)-N-(4-{2-[(2-methoxy-5-methylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)acetamide” typically involves multi-step organic reactions. The process may start with the preparation of the quinoxaline core, followed by the introduction of various substituents through nucleophilic substitution, acylation, and other organic transformations. Common reagents used in these reactions include anhydrous solvents, catalysts, and protecting groups to ensure the desired selectivity and yield.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

“N-(4-fluorobenzyl)-N-(4-{2-[(2-methoxy-5-methylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)acetamide” can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of carbonyl groups to alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions may vary from mild to harsh, depending on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction may produce secondary amines.

Scientific Research Applications

Chemistry

In chemistry, “N-(4-fluorobenzyl)-N-(4-{2-[(2-methoxy-5-methylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)acetamide” can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a valuable intermediate in organic synthesis.

Biology

In biology, this compound may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties. Researchers often study its interactions with biological targets to understand its mechanism of action and potential therapeutic applications.

Medicine

In medicine, derivatives of quinoxaline compounds are explored for their potential as drug candidates. They may act as inhibitors of specific enzymes or receptors, providing therapeutic benefits in treating diseases such as cancer, infections, and inflammatory conditions.

Industry

In the industry, such compounds may be used in the development of new materials, agrochemicals, and pharmaceuticals. Their diverse reactivity and biological activities make them valuable in various industrial applications.

Mechanism of Action

The mechanism of action of “N-(4-fluorobenzyl)-N-(4-{2-[(2-methoxy-5-methylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)acetamide” involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoxaline derivatives such as:

Uniqueness

What sets “N-(4-fluorobenzyl)-N-(4-{2-[(2-methoxy-5-methylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)acetamide” apart is its unique combination of substituents, which may confer specific biological activities and reactivity. Its fluorobenzyl and methoxy-methylphenyl groups may enhance its binding affinity to biological targets, making it a promising candidate for further research and development.

Properties

Molecular Formula

C27H25FN4O4

Molecular Weight

488.5 g/mol

IUPAC Name

2-[3-[acetyl-[(4-fluorophenyl)methyl]amino]-2-oxoquinoxalin-1-yl]-N-(2-methoxy-5-methylphenyl)acetamide

InChI

InChI=1S/C27H25FN4O4/c1-17-8-13-24(36-3)22(14-17)29-25(34)16-32-23-7-5-4-6-21(23)30-26(27(32)35)31(18(2)33)15-19-9-11-20(28)12-10-19/h4-14H,15-16H2,1-3H3,(H,29,34)

InChI Key

VYIUJGBQLCFNKT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)CN2C3=CC=CC=C3N=C(C2=O)N(CC4=CC=C(C=C4)F)C(=O)C

Origin of Product

United States

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